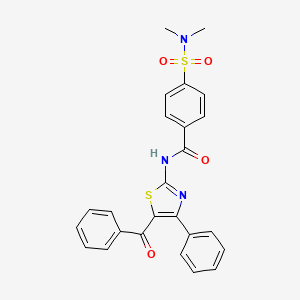
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has gained significant attention in the scientific community due to its potential in cancer therapy.
Mécanisme D'action
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide targets glutaminase, an enzyme that converts glutamine to glutamate, which is further metabolized to produce energy and other metabolites. Glutaminase is overexpressed in many cancer cells and is essential for their survival. N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide binds to the active site of glutaminase, inhibiting its activity and thus blocking the metabolism of glutamine in cancer cells.
Biochemical and Physiological Effects:
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting glutamine metabolism. It has also been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo. N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has been tested in animal models and has shown to inhibit tumor growth without any significant toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is its selectivity towards cancer cells that are dependent on glutamine metabolism. This makes it a potential candidate for cancer therapy with fewer side effects. However, N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has limitations in terms of its stability and solubility, which can affect its efficacy in vivo. Further research is needed to optimize its formulation and delivery.
Orientations Futures
Future research on N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide should focus on optimizing its formulation and delivery to improve its efficacy in vivo. Additionally, further studies are needed to investigate its potential in combination with other cancer therapies, such as chemotherapy and immunotherapy. N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide can also be used as a tool compound to study the role of glutamine metabolism in cancer and other diseases.
Méthodes De Synthèse
The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide involves a multi-step process that includes the reaction of 5-benzoyl-4-phenyl-1,3-thiazole-2-carboxylic acid with thionyl chloride, followed by the reaction with 4-dimethylaminopyridine and N,N-dimethylformamide to obtain the intermediate. The intermediate is then reacted with 4-(dimethylsulfamoyl)benzoyl chloride to obtain the final product.
Applications De Recherche Scientifique
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has been extensively studied for its potential in cancer therapy. It has been shown to selectively inhibit the growth of cancer cells that are dependent on glutamine metabolism. N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has been tested in various cancer cell lines, including breast, lung, and prostate cancer, and has shown promising results.
Propriétés
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S2/c1-28(2)34(31,32)20-15-13-19(14-16-20)24(30)27-25-26-21(17-9-5-3-6-10-17)23(33-25)22(29)18-11-7-4-8-12-18/h3-16H,1-2H3,(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZJBVASZFYEAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2615967.png)
![2-({2-[(2-Aminoethyl)sulfanyl]ethyl}sulfanyl)ethan-1-amine dihydrochloride](/img/structure/B2615969.png)
![propan-2-yl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2615970.png)
![(1R,5R,6R)-6-[(2-Methylpropan-2-yl)oxy]-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B2615973.png)
![(3-Fluorophenyl){6-[(2-furylmethyl)amino]-1-phenylpyrazolo[4,5-e]pyrimidin-4-y l}amine](/img/structure/B2615974.png)
![2-[(4-Chlorophenyl)sulfinyl]-4-methyl-6-phenyl-3-pyridinyl methyl sulfone](/img/structure/B2615975.png)
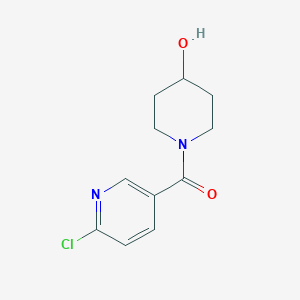
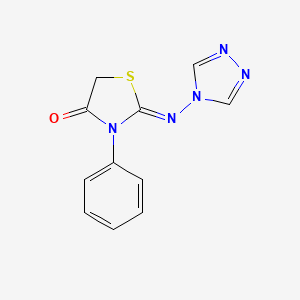
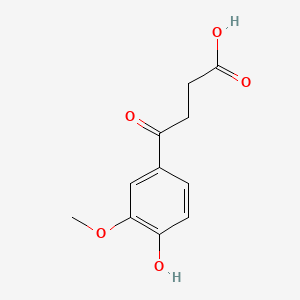
![1-(2,4-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2615982.png)
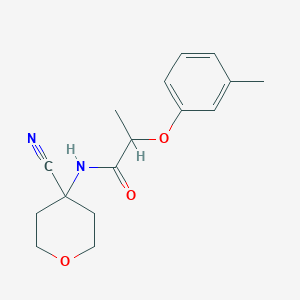
![6-Tert-butyl-2-[1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2615985.png)

